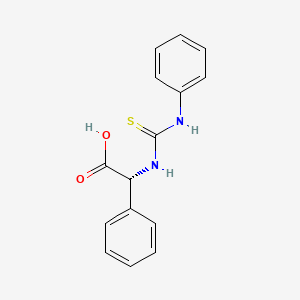
(R)-2-phenyl-2-(3-phenylthioureido)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-phenyl-2-(3-phenylthioureido)acetic acid is an organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a phenyl group attached to the thiourea moiety, which is further connected to an acetic acid backbone. The compound’s unique structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-phenyl-2-(3-phenylthioureido)acetic acid typically involves the reaction of phenyl isothiocyanate with an appropriate amine derivative under controlled conditions. One common method involves the reaction of phenyl isothiocyanate with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of ®-2-phenyl-2-(3-phenylthioureido)acetic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-phenyl-2-(3-phenylthioureido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thiourea moiety into corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous conditions, often in solvents like tetrahydrofuran.
Substitution: Bromine, nitric acid; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Brominated or nitrated derivatives of the phenyl groups
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-phenyl-2-(3-phenylthioureido)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various heterocyclic compounds through cyclization reactions .
Biology
The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It has shown promise in inhibiting the growth of certain bacterial strains and reducing inflammation in experimental models .
Medicine
In medicine, ®-2-phenyl-2-(3-phenylthioureido)acetic acid is being explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases .
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mécanisme D'action
The mechanism of action of ®-2-phenyl-2-(3-phenylthioureido)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to reduced bacterial growth or decreased inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-phenyl-2-(3-phenylthioureido)propanoic acid
- 2-phenyl-2-(3-phenylthioureido)butanoic acid
- 2-phenyl-2-(3-phenylthioureido)pentanoic acid
Uniqueness
®-2-phenyl-2-(3-phenylthioureido)acetic acid is unique due to its specific stereochemistry and the presence of both phenyl and thioureido groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to form stable complexes with metal ions and its potential for diverse chemical modifications make it a valuable entity in scientific research .
Propriétés
Formule moléculaire |
C15H14N2O2S |
|---|---|
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
(2R)-2-phenyl-2-(phenylcarbamothioylamino)acetic acid |
InChI |
InChI=1S/C15H14N2O2S/c18-14(19)13(11-7-3-1-4-8-11)17-15(20)16-12-9-5-2-6-10-12/h1-10,13H,(H,18,19)(H2,16,17,20)/t13-/m1/s1 |
Clé InChI |
JPANLDGEFCBMGK-CYBMUJFWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=S)NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C(C(=O)O)NC(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2,4-dinitrophenyl)azo]phenyl]-](/img/structure/B13809332.png)
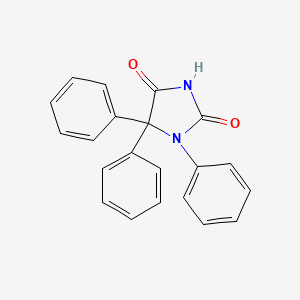
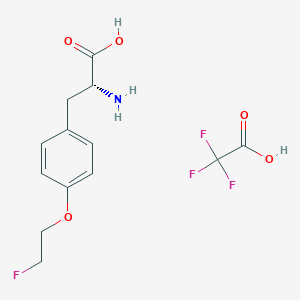
![2-[(Morpholin-2-yl)methoxy]phenol](/img/structure/B13809352.png)
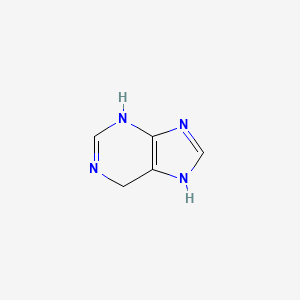
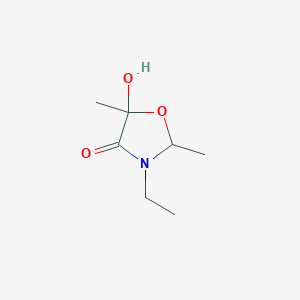
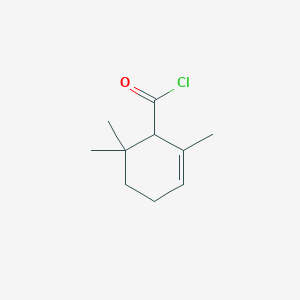
![2,7-Dioxabicyclo[4.1.0]heptane,1-methyl-](/img/structure/B13809369.png)
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13809374.png)
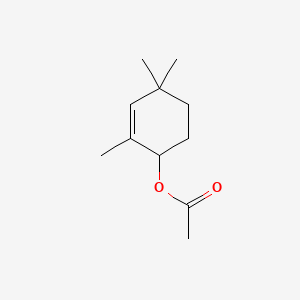
![N-[(E)-[3-(1,3-benzoxazol-2-ylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-4-[[2-(4-methoxyphenyl)acetyl]amino]benzamide](/img/structure/B13809396.png)

![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809407.png)
